5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
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Overview
Description
5-Bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Halogenation: The introduction of bromine and chlorine atoms is carried out through halogenation reactions. Bromination can be performed using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the halogenated benzoxazole derivative with 2-methylphenylbenzamide. This can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The benzoxazole ring can be subjected to oxidation or reduction reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield hydroxylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogen atoms can enhance the binding affinity and specificity towards biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can form halogen bonds with amino acid residues, enhancing the binding affinity. The benzoxazole ring can participate in π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-3-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
- 5-Bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is unique due to the presence of both benzoxazole and benzamide moieties
Properties
IUPAC Name |
5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrCl2N2O2/c1-11-14(21-26-18-10-13(23)6-8-19(18)28-21)3-2-4-17(11)25-20(27)15-9-12(22)5-7-16(15)24/h2-10H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOCZMULYLTNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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